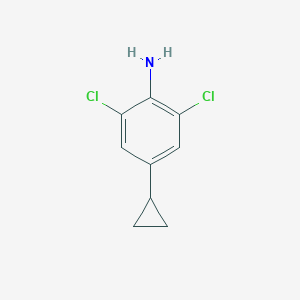

2,6-Dichloro-4-cyclopropylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2,6-dichloro-4-cyclopropylaniline |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,12H2 |

InChI Key |

YQUYSJVURHWYPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C(=C2)Cl)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4 Cyclopropylaniline and Its Precursors

Retrosynthetic Analysis of the 2,6-Dichloro-4-cyclopropylaniline Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.inslideshare.nete3s-conferences.org For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-halogen (C-Cl) bonds, as well as the bond connecting the cyclopropyl (B3062369) group to the aromatic ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Amination. This approach involves the initial synthesis of a dichlorinated cyclopropyl-substituted benzene (B151609) ring, followed by the introduction of the amino group. The key disconnection is the C-N bond of the aniline (B41778). This leads to precursors such as 1-amino-2,6-dichloro-4-cyclopropylbenzene or, through functional group interconversion (FGI), a corresponding nitroaromatic compound, 1,3-dichloro-5-cyclopropyl-2-nitrobenzene. lkouniv.ac.in Further disconnection of the C-Cl bonds and the cyclopropyl group leads back to simpler starting materials.

Pathway B: Early-stage Amination. In this strategy, the synthesis starts with a pre-existing aniline derivative, followed by the introduction of the chloro and cyclopropyl substituents. A primary disconnection targets the C-Cl bonds, suggesting a dichlorination of a 4-cyclopropylaniline (B1589887) precursor. nih.gov Alternatively, the bond to the cyclopropyl group could be disconnected, pointing to a reaction between a dichlorinated aniline and a cyclopropylating agent.

These retrosynthetic strategies guide the development of the specific synthetic methodologies detailed below.

Classical Synthetic Routes to Substituted Anilines as Precursors

Classical synthetic methods provide foundational strategies for constructing the substituted aniline core of this compound. These routes often involve sequential reactions to introduce the necessary functional groups onto the aromatic ring.

Halogenation Strategies for Dichlorination of Aromatic Anilines

The introduction of two chlorine atoms ortho to the amino group is a critical step. Direct dichlorination of 4-cyclopropylaniline would be the most straightforward approach. However, the high reactivity of the aniline ring can lead to over-chlorination or the formation of undesired isomers. To control the regioselectivity, the amino group is often protected as an anilide, which directs the chlorination to the ortho positions.

A common method for the dichlorination of nitroanilines, which can be adapted for other anilines, involves the use of chlorine gas in an acetic acid medium. google.com Another established procedure for preparing 2,6-dichloro-4-nitroaniline (B1670479) utilizes the chlorination of 4-nitroaniline (B120555) with a mixture of hydrochloric acid and an oxidizing agent like potassium chlorate (B79027) or hydrogen peroxide. prepchem.comwikipedia.orggoogle.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Nitroaniline | Cl2, Glacial Acetic Acid, 30°C | 2,6-Dichloro-4-nitroaniline | >99% | google.com |

| 4-Nitroaniline | Potassium Chlorate, HCl, H2O, 25°C | 2,6-Dichloro-4-nitroaniline | 87% | prepchem.com |

| 4-Nitroaniline | HCl, H2O2 | 2,6-Dichloro-4-nitroaniline | High | wikipedia.org |

This table presents data on the dichlorination of 4-nitroaniline, a model reaction for the dichlorination of substituted anilines.

Nitration and Subsequent Reduction to Access the Amino Group

A versatile strategy for synthesizing anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. This two-step process is a cornerstone of aromatic chemistry.

For the synthesis of a precursor like 4-cyclopropylaniline, the nitration of cyclopropylbenzene (B146485) would yield a mixture of ortho- and para-nitrocyclopropylbenzene. The para-isomer can then be separated and reduced to 4-cyclopropylaniline. chemicalbook.com

Alternatively, a key intermediate, 2,6-dichloro-4-nitroaniline, can be synthesized and subsequently reduced to form a diamine. However, for the target molecule, the more common pathway involves the reduction of a nitrated precursor that already contains the cyclopropyl group. The reduction of the nitro group is typically achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents like tin(II) chloride in hydrochloric acid. nih.gov

| Starting Material | Reaction | Product | Reference |

| Cyclopropylbenzene | Nitration | 1-Cyclopropyl-4-nitrobenzene | chemicalbook.com |

| 1-Cyclopropyl-4-nitrobenzene | Reduction | 4-Cyclopropylaniline | chemicalbook.com |

| 4-Nitroaniline | Dichlorination | 2,6-Dichloro-4-nitroaniline | google.comprepchem.comwikipedia.org |

| 2,6-Dichloro-4-nitroaniline | Reduction | 2,6-Dichloro-4-aminobenzene | nih.gov |

This table outlines the nitration and reduction steps for key precursors.

Introduction of the Cyclopropyl Moiety via Ring-Forming Reactions

The cyclopropyl group can be introduced onto the aromatic scaffold at various stages of the synthesis. One common method for the synthesis of N-cyclopropylanilines involves the direct reaction of an aniline with cyclopropyl bromide in the presence of a base. smolecule.com

Another powerful approach is through metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of a boronic acid derivative of the aromatic ring with a cyclopropyl partner, or the coupling of an aryl halide with a cyclopropyl Grignard reagent, can efficiently form the carbon-carbon bond. researchgate.net The synthesis of cyclopropylbenzene itself can be achieved through various methods, including the reaction of styrene (B11656) with methylene (B1212753) iodide and a zinc-copper couple. orgsyn.org

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of complex molecules like this compound. These approaches frequently rely on catalysis to achieve high selectivity and yield.

Catalytic Methods for Selective Synthesis

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of substituted anilines. A highly convergent approach to this compound would involve the amination of a pre-functionalized aromatic ring. For example, a Buchwald-Hartwig amination of 1,3-dichloro-5-cyclopropyl-2-bromobenzene with an ammonia (B1221849) surrogate would directly yield the target molecule. This type of reaction is known for its high functional group tolerance and efficiency. researchgate.net

Another catalytic strategy involves the synthesis of N-arylcyclopropylamines via a palladium-catalyzed C-N bond formation between an aryl bromide and cyclopropylamine (B47189). This has been shown to be effective for a variety of substituted anilines. researchgate.net

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. Nitroreductase enzymes can be used for the reduction of nitroaromatic compounds to anilines under mild conditions, avoiding the need for high pressures and expensive metal catalysts. nih.govacs.org Furthermore, enzymatic platforms for the direct oxidative amination of phenols or other precursors are emerging as innovative methods for aniline synthesis. researchgate.netnih.gov

| Reaction Type | Catalyst System | Substrates | Product | Key Advantage | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | Aryl Bromide, Cyclopropylamine | N-Arylcyclopropylamine | High Yield, Broad Scope | researchgate.net |

| Nitro Reduction | Nitroreductase Enzyme | Nitroaromatic Compound | Aniline | Mild Conditions, High Selectivity | nih.govacs.org |

| Oxidative Amination | Ene-Reductase | Cyclohexanone, Amine | Substituted Aniline | Novel Enzymatic Route | researchgate.net |

This interactive table showcases advanced catalytic methods for the synthesis of anilines and their derivatives.

Transition Metal-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming the key bonds in the synthesis of this compound. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this context. mdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, making it an ideal choice for introducing the cyclopropyl group onto the aniline ring. libretexts.org A plausible and efficient route involves the palladium-catalyzed reaction between a cyclopropylboronic acid derivative and a suitable halo-substituted 2,6-dichloroaniline (B118687) precursor. audreyli.com

A common strategy would start with a readily available material like 2,6-dichloro-4-bromoaniline. This intermediate is coupled with cyclopropylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂). The efficiency of the coupling with challenging substrates, such as sterically hindered aryl chlorides or bromides, is significantly enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgaudreyli.com Ligands like tricyclohexylphosphine (B42057) (PCy₃) or biarylphosphines (e.g., XPhos) are often employed. A base, such as potassium phosphate (B84403) or sodium carbonate, is required for the activation of the boronic acid through the formation of a boronate species. audreyli.comfishersci.co.uk

The general reaction scheme is as follows:

Scheme 1: Proposed Suzuki-Miyaura synthesis of this compound.

The reaction conditions are typically mild and tolerant of various functional groups, which is a major advantage of this method. audreyli.comfishersci.co.uk The use of potassium cyclopropyltrifluoroborate (B8364958) salts in place of boronic acids has also been shown to be effective for coupling with less reactive aryl chlorides, offering an alternative that can be more stable and easier to handle. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org While less direct for synthesizing the target molecule from aniline precursors, it offers a convergent approach. This strategy would involve synthesizing a 4-cyclopropyl-1,3,5-trihalobenzene intermediate first. For instance, 1-bromo-3,5-dichlorobenzene (B43179) could be subjected to a Suzuki-Miyaura coupling with cyclopropylboronic acid to yield 1-cyclopropyl-3,5-dichlorobenzene.

The subsequent step would be a Buchwald-Hartwig amination to install the amino group. This reaction uses a palladium catalyst with specialized ligands to couple the aryl halide with an ammonia equivalent, such as benzophenone (B1666685) imine, followed by hydrolysis to reveal the primary aniline. wikipedia.orgorganic-chemistry.org Directly using ammonia as the coupling partner is challenging but has been achieved with specific catalyst systems. wikipedia.org

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Aryl Halide | 2,6-Dichloro-4-bromoaniline | 1-Bromo-3,5-dichlorocyclopropane (hypothetical) |

| Coupling Partner | Cyclopropylboronic Acid | Ammonia or Ammonia Equivalent |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ audreyli.commdpi.com | Pd₂(dba)₃ or Pd(OAc)₂ acsgcipr.orgtcichemicals.com |

| Ligand | PCy₃, XPhos, SPhos audreyli.comtcichemicals.com | XPhos, Josiphos-type ligands wikipedia.orgtcichemicals.com |

| Base | K₃PO₄, K₂CO₃, CsF audreyli.comnih.gov | NaOtBu, K₃PO₄, Cs₂CO₃ tcichemicals.com |

| Solvent | Toluene (B28343), Dioxane, THF, Water audreyli.comfishersci.co.uk | Toluene, Dioxane acsgcipr.orgtcichemicals.com |

| Temperature | Room Temperature to Reflux fishersci.co.uk | Room Temperature to Reflux tcichemicals.com |

Organocatalysis in Stereoselective Cyclopropylation (if applicable)

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While organocatalytic methods for enantioselective cyclopropanation have been developed, they typically involve the activation of α,β-unsaturated aldehydes or ketones to react with stabilized ylides. princeton.edu

The direct organocatalytic cyclopropylation of an electron-deficient aromatic ring, such as a dichloro-substituted aniline, is not a commonly reported transformation. The challenge lies in activating the aromatic C-H or C-X bond towards cyclopropanation using small organic molecules under mild conditions. Such transformations generally fall within the domain of transition metal catalysis, which can readily mediate the necessary oxidative addition and reductive elimination steps. Therefore, the application of organocatalysis for the stereoselective synthesis of the aryl-cyclopropane bond in this compound is not considered a standard or applicable methodology at this time.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are highly relevant to the synthesis of specialized chemicals like this compound.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov While many cross-coupling reactions are performed in organic solvents like toluene or dioxane, advancements have demonstrated the feasibility of running these reactions in more environmentally benign solvents, such as water, or even under solvent-free conditions. fishersci.co.uk

For instance, the Knorr quinoline (B57606) synthesis, which involves an aniline, has been successfully performed under solvent-free conditions. nih.gov The Suzuki-Miyaura reaction has also been adapted to run in aqueous media, which is advantageous due to the low cost, non-flammability, and low toxicity of water. fishersci.co.uk The synthesis of this compound via a Suzuki coupling could potentially be optimized to use an aqueous or solvent-free system, particularly if the starting materials are solids. This would significantly improve the environmental profile of the synthesis by reducing solvent waste and simplifying product isolation.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. buecher.de Reactions with high atom economy, such as additions and rearrangements, are considered "greener" because they generate less waste. buecher.deimist.ma

The proposed Suzuki-Miyaura synthesis of this compound is inherently more atom-economical than classical named reactions that use stoichiometric reagents. In the Suzuki coupling, the key reagents are the aryl halide and the boronic acid, with the palladium and ligand being used in catalytic amounts. csus.edu

The primary stoichiometric by-products are salts derived from the base and the boron-containing species, which are generally easier to handle and dispose of than the by-products from other methods like organotin (Stille) couplings, which are highly toxic. libretexts.org

Strategies for Waste Minimization:

Catalyst Optimization: Using highly active palladium catalysts at very low loadings (ppm levels) minimizes the amount of heavy metal waste. libretexts.org

Reagent Choice: Using aryl chlorides instead of bromides or iodides is preferable from a cost and atom economy perspective, although they are less reactive. nih.gov Modern catalyst systems are increasingly capable of activating aryl chlorides. nih.govtcichemicals.com

Avoiding Protecting Groups: Synthetic routes that avoid the use of protecting and deprotecting steps are more efficient, as they reduce the number of reaction steps, resource consumption, and waste generation. nih.gov The direct coupling of a substituted aniline precursor avoids the need to protect the amine functionality.

By carefully selecting a catalytic route like the Suzuki-Miyaura coupling and optimizing it with green principles in mind, the synthesis of this compound can be designed to be more sustainable and efficient.

Purification and Isolation Techniques for Research-Scale Synthesis

Obtaining a chemical compound in high purity is essential for its use in research, particularly for characterization and subsequent reactivity studies. For a specialized compound like this compound, chromatographic techniques are the primary methods for purification.

Chromatographic Separations for High Purity Research Samples

Following the synthesis, the crude reaction mixture will contain the desired product along with unreacted starting materials, catalyst residues, ligands, and by-products. Column chromatography is the standard method for isolating the target compound from this mixture.

For a moderately polar compound like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a highly effective technique. tcichemicals.com The separation is achieved by eluting the mixture with a mobile phase, typically a combination of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). tcichemicals.comtandfonline.com A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate compounds with different polarities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

After isolation, the purity of the collected fractions is typically assessed by High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would be suitable for confirming the purity of the final product. thermofisher.com Specific methods have been developed for the efficient separation of various mono- and dichloroaniline isomers, demonstrating the power of HPLC for analyzing such compounds. nih.gov

Recrystallization and Co-crystallization Strategies

The purification of this compound and its precursors is a critical step in ensuring the final product's quality and suitability for its intended applications. Recrystallization and, more recently, co-crystallization have emerged as powerful techniques for achieving high purity levels of active pharmaceutical ingredients and their intermediates. While specific documented recrystallization or co-crystallization strategies for this compound are not extensively detailed in publicly available literature, the principles of these techniques can be applied based on the methodologies used for structurally similar anilines and their precursors.

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The process typically involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

For precursors to substituted anilines, various solvent systems are employed for recrystallization. For instance, in the synthesis of related halo-anilines, alcohols, such as ethanol (B145695) or methanol, and hydrocarbon solvents, like hexane (B92381) or toluene, are commonly used. The choice of solvent is crucial and is determined by the solubility profile of the compound. An ideal solvent will dissolve a large amount of the compound at its boiling point and a significantly smaller amount at room temperature or below.

A patent describing the preparation of high-purity 2,6-dichloro-4-trifluoromethylaniline, a structurally related compound, mentions a distillation step under reduced pressure to purify the crude product, which suggests that crystallization from the melt or fractional distillation are viable purification strategies for such compounds. google.com This process collected a specific fraction at approximately 120 °C under a water pump vacuum (0.086 MPa), yielding a product with 99.6% purity. google.com While not a classical recrystallization from a solvent, it is a method of purification based on phase change.

In another instance, related chloroanilines are purified through processes that involve isolation by filtration and washing, which are often precursors to a final recrystallization step. For example, a process for preparing 2,6-dichloro-4-nitroaniline describes filtering the product and washing it with a dilute mineral acid. google.com Further purification of such intermediates to high purity would typically involve recrystallization from a suitable organic solvent.

The table below summarizes potential recrystallization parameters for precursors of substituted anilines, based on general laboratory practices and information from related syntheses.

Table 1: Potential Recrystallization Parameters for Precursors of Substituted Anilines

| Precursor Type | Potential Solvents | Typical Temperature Profile | Expected Outcome |

|---|---|---|---|

| Halogenated Nitroanilines | Ethanol, Acetic Acid, Toluene | Dissolution at reflux, followed by slow cooling to 0-5 °C | Removal of impurities from chlorination or nitration reactions |

| Halogenated Anilines | Hexane, Ethanol/Water mixtures | Dissolution at elevated temperature, cooling to ambient or sub-ambient temperatures | High purity crystalline product |

| Acetanilide Intermediates | Aqueous Ethanol, Acetic Acid | Dissolution at reflux, followed by crystallization upon cooling | Purification before hydrolysis or reduction steps |

Co-crystallization is an advanced purification and solid-form engineering technique that involves the formation of a crystalline structure containing two or more different molecules in the same crystal lattice. This strategy can be employed to improve a compound's physical properties, such as solubility, stability, and bioavailability. For this compound, co-crystallization could potentially be used to isolate the compound with a high degree of purity or to create a solid form with more desirable manufacturing properties.

The selection of a co-former is a critical aspect of co-crystallization. Co-formers are typically molecules that can form strong, non-covalent interactions, such as hydrogen bonds, with the target molecule. For an aniline derivative like this compound, suitable co-formers could include carboxylic acids, amides, or other compounds with hydrogen bond donor and acceptor sites. The formation of co-crystals is often achieved by dissolving both the target molecule and the co-former in a suitable solvent and allowing them to crystallize together.

While specific examples of co-crystallization for this compound are not found in the reviewed literature, the principles are widely applied in the pharmaceutical industry. The process would involve screening a library of potential co-formers and various solvents to identify conditions that lead to the formation of a stable co-crystal. Characterization techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy would then be used to confirm the formation of the co-crystal and to determine its properties.

In-Depth Chemical Reactivity and Derivatization Studies of this compound Remain Largely Undocumented in Public Domain

Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the specific chemical reactivity and derivatization of this compound are not publicly available. This particular substituted aniline appears to be a niche chemical intermediate, with its synthesis and subsequent reactions likely confined to proprietary industrial processes that are not disclosed in scholarly articles or public patents.

The specific explorations into its reactivity, as outlined for a detailed report, could not be substantiated with concrete, published data for this exact compound. The requested analytical sections included:

Reactions at the Aromatic Amino Group: Including acylation, sulfonylation, the formation of imines and Schiff bases, diazotization with subsequent transformations, and the alkylation or arylation of the nitrogen center.

Reactivity of the Chlorinated Aromatic Ring: Specifically focusing on Nucleophilic Aromatic Substitution (SNAr) reactions.

While general principles of aniline chemistry suggest that this compound would undergo these types of reactions, the steric hindrance from the two ortho-chloro substituents and the electronic influence of the cyclopropyl group would significantly impact reaction conditions and outcomes. The amino group's nucleophilicity is expected to be reduced due to steric hindrance, making reactions like acylation, sulfonylation, and alkylation more challenging than for unhindered anilines.

Similarly, the formation of imines would likely require specific catalysts or conditions to overcome the steric barrier around the nitrogen atom. Diazotization, a common transformation for anilines, should be feasible, leading to a diazonium salt that could be converted into various other functional groups (e.g., -OH, -CN, -halogens). However, specific protocols and yields for this compound are not reported.

Regarding the aromatic ring's reactivity, the two chlorine atoms are potential sites for Nucleophilic Aromatic Substitution (SNAr). The success of such reactions typically depends on strong activation by electron-withdrawing groups and the use of potent nucleophiles under forcing conditions. Without published examples, any discussion remains speculative.

The absence of this specific molecule in public chemical databases under a confirmed CAS number further complicates the search for information, indicating its limited availability and specialized use. Consequently, a scientifically accurate article with detailed research findings and data tables, as requested, cannot be generated based on the currently accessible public information.

Chemical Reactivity and Derivatization Studies of 2,6 Dichloro 4 Cyclopropylaniline

Reactivity of the Chlorinated Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is governed by the combined directing effects of the substituents already present on the ring. organicchemistrytutor.comlibretexts.org

In 2,6-dichloro-4-cyclopropylaniline, the directing effects are as follows:

-NH2 (Amino) Group : This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. ulethbridge.calibretexts.org

-Cl (Chloro) Groups : These are deactivating, ortho-, para-directing groups. ulethbridge.caorganicchemistrytutor.com

-c-C3H5 (Cyclopropyl) Group : This group is considered a weak electron-donating group, exhibiting some characteristics similar to a double bond, and is also ortho-, para-directing. stackexchange.comwikipedia.org

The positions ortho to the powerful amino directing group (positions 2 and 6) are blocked by the chlorine atoms. The position para to the amino group is occupied by the cyclopropyl (B3062369) group. Therefore, electrophilic attack will be directed to the only available positions on the ring: C3 and C5.

These positions are:

Meta to the amino group.

Ortho to the cyclopropyl group.

Meta to the chlorine atoms.

While the amino group's directing influence does not strongly favor the meta positions, the activation it provides to the entire ring, combined with the ortho-directing effect of the cyclopropyl group, makes positions 3 and 5 the most probable sites for electrophilic attack. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield 3-substituted or 3,5-disubstituted derivatives of this compound. wikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Expected Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 2,6-Dichloro-3-nitro-4-cyclopropylaniline | Substitution at C3/C5, ortho to cyclopropyl group. |

| Bromination (Br₂/FeBr₃) | 3-Bromo-2,6-dichloro-4-cyclopropylaniline | Substitution at C3/C5, ortho to cyclopropyl group. |

| Sulfonation (SO₃/H₂SO₄) | This compound-3-sulfonic acid | Substitution at C3/C5, ortho to cyclopropyl group. |

| Friedel-Crafts Acylation | Not feasible | The amino group is a strong Lewis base and will coordinate with the Lewis acid catalyst, deactivating the ring. |

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group, with its inherent ring strain of approximately 27.5 kcal/mol, is susceptible to a variety of chemical transformations that are not observed in larger cycloalkanes or acyclic systems. nih.gov

Ring-Opening Reactions Under Acidic or Basic Conditions

The cyclopropane (B1198618) ring in arylcyclopropanes can undergo ring-opening reactions, particularly under acidic conditions. nih.govcapes.gov.br The mechanism often involves protonation, which can lead to the cleavage of a C-C bond to form a more stable carbocation. nih.govstackexchange.com In the case of this compound, the presence of the aniline (B41778) moiety can facilitate this process. Under acidic conditions, the amino group can be protonated. More significantly, oxidation of the aniline can form a radical cation, which dramatically weakens the cyclopropane ring and promotes its opening. nih.govresearchgate.netresearchgate.net

The regioselectivity of the ring cleavage (distal vs. vicinal bond) can be influenced by the substituents on the aromatic ring and the reaction conditions. nih.govorganic-chemistry.org For arylcyclopropanes, cleavage often occurs to generate a benzylic carbocation, which is stabilized by the aromatic ring.

Table 2: Plausible Ring-Opening Products Under Different Conditions

| Condition | Proposed Mechanism | Potential Product(s) |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Protonation of the cyclopropane ring followed by cleavage to form a stable carbocation. nih.gov | Propenyl or propanol (B110389) derivatives of 2,6-dichloroaniline (B118687). |

| Oxidative Conditions (e.g., photoredox catalysis) | Formation of an aniline radical cation, leading to radical-mediated ring-opening. nih.govresearchgate.net | Functionalized 3-(2,6-dichloroanilino)propanal or propanone derivatives. |

Cyclopropyl Rearrangements and Their Mechanistic Investigations

Arylcyclopropanes can participate in various rearrangement reactions, often catalyzed by transition metals or promoted by light. researchgate.net One of the most well-known is the vinylcyclopropane (B126155) rearrangement, which, while not directly applicable here, highlights the propensity of these systems to undergo skeletal reorganization.

Mechanistic investigations into the rearrangements of arylcyclopropanes often point to the formation of radical or ionic intermediates. For instance, single-electron transfer (SET) from the aromatic ring can initiate a sequence of events leading to rearranged products. Computational and experimental studies on related systems have been used to elucidate the complex potential energy surfaces governing these transformations.

Functionalization of the Cyclopropyl Ring System

Direct functionalization of the cyclopropyl ring without causing it to open is a significant synthetic challenge. However, modern synthetic methods have provided pathways to achieve this. digitellinc.com These methods often rely on the activation of C-H bonds within the strained ring. Strategies for the functionalization of cyclopropanes include:

Transition Metal-Catalyzed C-H Activation : Catalysts based on palladium, rhodium, or copper can be used to selectively functionalize the C-H bonds of the cyclopropyl ring.

Radical-Mediated Reactions : The introduction of a radical adjacent to the cyclopropane can lead to addition reactions across one of the ring's C-C bonds, effectively functionalizing the system.

Cyclopropanation of a Precursor : An alternative approach is to construct the functionalized cyclopropyl ring on a pre-existing aromatic molecule through a cyclopropanation reaction, for example, using a substituted diazo compound and a metal catalyst. digitellinc.com

These advanced techniques allow for the introduction of a variety of functional groups onto the cyclopropyl moiety, further expanding the chemical diversity of molecules like this compound for various applications.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Dichloro 4 Cyclopropylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-dichloro-4-cyclopropylaniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for a complete structural assignment.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropyl (B3062369) group.

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent due to the symmetrical substitution pattern and would appear as a singlet. The exact chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing chloro and cyclopropyl groups.

Amine Protons: The -NH₂ protons would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Cyclopropyl Protons: The cyclopropyl group would exhibit a more complex set of signals in the aliphatic region of the spectrum. The methine proton (CH) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) would likely be diastereotopic and appear as two separate multiplets.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atoms bearing the chloro substituents would be shifted downfield. The carbon attached to the amino group would be shifted upfield, while the carbon bonded to the cyclopropyl group would also have a characteristic chemical shift.

Cyclopropyl Carbons: Two signals are expected for the cyclopropyl group: one for the methine carbon and one for the two equivalent methylene carbons.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methine and methylene protons of the cyclopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each protonated carbon.

The following table outlines the expected NMR data for this compound based on analysis of similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | Singlet | ~125-130 | C(ipso-NH₂), C(ipso-Cl), C(ipso-cyclopropyl) |

| -NH₂ | Broad Singlet | - | - |

| Cyclopropyl CH | Multiplet | ~10-15 | Aromatic C(ipso-cyclopropyl), Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | Multiplets | ~5-10 | Cyclopropyl CH, Aromatic C(ipso-cyclopropyl) |

| C-NH₂ | - | ~140-145 | Aromatic CH, -NH₂ |

| C-Cl | - | ~120-125 | Aromatic CH |

| C-cyclopropyl | - | ~135-140 | Aromatic CH, Cyclopropyl CH, Cyclopropyl CH₂ |

Dynamic NMR studies could be applicable to investigate the rotational barrier around the C-N bond. Due to the presence of the two bulky chlorine atoms in the ortho positions, the rotation of the amino group might be hindered. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals and calculate the energy barrier for this rotation. Similarly, the conformational dynamics of the cyclopropyl group relative to the aromatic ring could potentially be studied.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₉Cl₂N). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which would serve as a clear indicator of a dichlorinated compound.

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information. For this compound, the expected fragmentation pathways would likely involve:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the cyclopropyl group: [M - C₃H₅]⁺

Fragmentation of the cyclopropyl ring: Loss of ethylene (B1197577) (C₂H₄) from the parent or fragment ions.

Formation of a dichlorotropylium ion or related structures.

A plausible fragmentation pathway is outlined in the table below:

| m/z of Fragment Ion (Proposed) | Proposed Structure/Loss |

| 201/203/205 | [C₉H₉Cl₂N]⁺ (Molecular Ion) |

| 166/168 | [M - Cl]⁺ |

| 160/162 | [M - C₃H₅]⁺ |

| 173/175 | [M - C₂H₄]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy would also reveal information about these vibrations, but with different relative intensities. Notably, the symmetric vibrations of the aromatic ring and the C-Cl bonds are often strong in the Raman spectrum.

The expected vibrational frequencies and their assignments are summarized in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3450-3500 | Weak |

| N-H stretch (symmetric) | ~3350-3400 | Weak |

| Aromatic C-H stretch | ~3050-3100 | Strong |

| Cyclopropyl C-H stretch | ~3000-3080 | Moderate |

| Aromatic C=C stretch | ~1550-1600 | Strong |

| N-H bend | ~1600-1650 | Weak |

| C-N stretch | ~1250-1350 | Moderate |

| C-Cl stretch | ~600-800 | Strong |

Characteristic Band Assignments for Functional Groups and Molecular Fingerprints

The vibrational spectrum of an organic molecule is unique and serves as a "fingerprint." For this compound, the spectrum is dominated by vibrations of the aniline (B41778), cyclopropyl, and chloro-substituted benzene ring moieties. While a dedicated spectrum for this specific molecule is not widely published, assignments can be reliably inferred from data on analogous compounds like 2,6-dichloro-4-nitroaniline (B1670479), 4-amino-2,6-dichloropyridine, and other substituted anilines. ajeee.co.innih.gov

Key functional group vibrations include:

N-H Vibrations: The amino (-NH₂) group typically shows asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov These bands are often sharp and of medium intensity. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). nih.govvscht.cz The C-H bonds of the cyclopropyl group also have stretching frequencies in this region, often overlapping with the aromatic C-H stretches. nih.gov

C-C Vibrations: The aromatic ring exhibits characteristic C-C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.cz These bands are useful for confirming the presence of the benzene ring.

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibrations give rise to strong absorptions in the lower frequency region, typically between 505 and 715 cm⁻¹. ajeee.co.in

C-N Vibrations: The stretching of the C-N bond connecting the amino group to the aromatic ring is generally found in the 1250-1350 cm⁻¹ range.

These assignments are supported by Density Functional Theory (DFT) calculations performed on similar molecules, which show good agreement between computed and experimental frequencies. nih.govglobalresearchonline.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (cyclopropyl) | Cyclopropyl Ring | ~3000 | Medium |

| C=C Stretch (aromatic) | Benzene Ring | 1400 - 1600 | Medium to Strong |

| N-H Bend (scissoring) | Amine (-NH₂) | 1600 - 1650 | Medium |

| C-N Stretch | Aryl-Amine | 1250 - 1350 | Medium |

| C-Cl Stretch | Aryl-Chloride | 505 - 715 | Strong |

Conformational Changes Probed by Vibrational Modes

The orientation of the cyclopropyl and amino groups relative to the dichlorinated benzene ring can be influenced by steric and electronic effects, leading to different conformers. Vibrational spectroscopy can detect these subtle structural changes. For instance, the precise frequencies of the C-H and N-H bending modes can shift depending on the rotational position (torsion angle) of these groups. While specific studies on the conformational analysis of this compound are scarce, research on related substituted anilines shows that substituent positions significantly impact molecular geometry and vibrational frequencies. ajeee.co.in In principle, temperature-dependent or solvent-dependent spectral analysis could reveal the presence of different conformers in equilibrium by observing changes in relative band intensities or the appearance of new bands.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy investigates the electronic transitions within a molecule, providing information about its chromophoric systems and interaction with its environment.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to show absorptions arising from π → π* transitions within the aromatic system. The presence of the amino group (an auxochrome) and the chlorine atoms (which can act as both auxochromes and chromophores) modifies these transitions.

Based on data from similar compounds like 2,6-dichlorophenol (B41786) and various nitroanilines, one can predict the absorption maxima (λ_max). researchgate.netresearchgate.net Typically, substituted anilines exhibit strong absorption bands in the UV region. For example, 2,6-dichlorophenol shows absorption peaks around 205 nm and 285 nm. researchgate.net The electronic transitions are likely to be of the π → π* type, with possible contributions from n → π* transitions associated with the lone pair of electrons on the nitrogen atom of the amino group. The cyclopropyl group may cause a slight red-shift (bathochromic shift) compared to a simple alkyl group due to its unique electronic properties.

Table 2: Predicted Electronic Transitions for this compound

| Predicted λ_max Range (nm) | Transition Type | Chromophore |

|---|---|---|

| 200 - 220 | π → π | Benzene Ring |

| 270 - 290 | π → π | Substituted Benzene Ring |

| > 290 | n → π* | Amine lone pair → Benzene Ring |

Solvatochromic Studies for Environmental Polarity Probing

Solvatochromism is the phenomenon where a substance changes color or, more broadly, its absorption or emission spectrum, in response to a change in the polarity of the solvent. nih.gov Molecules with a significant change in dipole moment between their ground and excited states often exhibit strong solvatochromism.

For this compound, the intramolecular charge transfer (ICT) character, enhanced by the electron-donating amino group and the aromatic ring, makes it a potential candidate for solvatochromic studies. In polar solvents, the excited state is likely to be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethanol (B145695), DMSO), one could quantify the compound's sensitivity to its microenvironment. This property is valuable for using the molecule as a probe for the polarity of complex systems. Studies on similar molecules have successfully used multiparametric solvent scales to correlate spectral shifts with specific and non-specific solute-solvent interactions. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a crystal structure for this compound itself is not publicly available, data from a co-crystal containing 2,6-dichloroaniline (B118687) provides highly relevant structural parameters for the core of the molecule. researchgate.net In this structure, the 2,6-dichloroaniline moiety reveals key geometric features that would be largely preserved in the cyclopropyl-substituted derivative.

The benzene ring is expected to be nearly planar. The C-Cl bond lengths are typically around 1.73 Å. The C-N bond connecting the amine to the ring would be shorter than a typical single bond due to partial double-bond character from electron delocalization. The bond angles within the benzene ring will deviate slightly from the ideal 120° due to the steric and electronic influence of the substituents.

Crucially, torsion angles would define the conformation. The C-C-N-H torsion angles would describe the pyramidalization and orientation of the amino group, while the C-C-C-C torsion angle involving the cyclopropyl group would define its orientation relative to the plane of the aromatic ring. In related structures, the substituent orientation is often a compromise that minimizes steric hindrance and optimizes electronic interactions. researchgate.net

Table 3: Representative Structural Parameters from a 2,6-Dichloroaniline Moiety

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-Cl | ~1.73 Å |

| Bond Length | C-N (aryl) | ~1.38 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-C-N | ~120° |

| Dihedral Angle | Cl-C-C-N | ~0° (indicating planarity with substituents) |

Data inferred from analogous structures reported in the literature. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of crystalline this compound would be dictated by a subtle interplay of various intermolecular forces. The primary interactions expected are hydrogen bonds involving the amine group and halogen bonds involving the chlorine atoms. The presence of the bulky cyclopropyl group and the two ortho-chlorine atoms will significantly influence the geometry and strength of these interactions.

Hydrogen Bonding:

The amino group (-NH₂) of the aniline moiety is a classic hydrogen bond donor. In the absence of strong acceptor groups, N-H···N hydrogen bonds are expected to be a prominent feature in the crystal packing of this compound, similar to what is observed in other aniline derivatives. However, the two chlorine atoms in the ortho positions to the amino group introduce significant steric hindrance. This steric crowding can lead to a rotation of the amino group out of the plane of the benzene ring, a phenomenon observed in the crystal structure of 2,6-dichloro-4-nitroaniline. In the case of 2,6-dichloro-4-nitroaniline, the amino and nitro groups are rotated out of the aromatic plane by approximately 7°. nih.gov This deviation from planarity can affect the directionality and strength of the hydrogen bonds.

In the crystal structure of 4-amino-2,6-dichlorophenol, intermolecular O-H···N and N-H···O hydrogen bonds lead to the formation of infinite chains and sheets. researchgate.net This suggests that in the presence of a suitable hydrogen bond acceptor, the amino group of a 2,6-dichloro-substituted aniline derivative can readily participate in hydrogen bonding. For this compound, it is plausible that N-H···N or N-H···π interactions would be the dominant hydrogen bonding motifs in the absence of other strong acceptors.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The chlorine atoms in this compound can participate in halogen bonds, particularly with the electron-rich regions of neighboring molecules, such as the aromatic ring (Cl···π) or the nitrogen atom of the amino group (Cl···N). In the crystal structures of isotypic 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline, molecules are linked through X···O (X = Br, Cl) interactions that are shorter than the sum of the van der Waals radii, contributing to a three-dimensional network. stackexchange.com This demonstrates the capability of ortho-halogen atoms in anilines to form significant halogen bonds.

Influence of the Cyclopropyl Group:

The cyclopropyl group introduces both steric bulk and unique electronic properties. Due to its strained three-membered ring, the cyclopropyl group has enhanced π-character in its C-C bonds. acs.org This can influence the crystal packing through C-H···π interactions, where the C-H bonds of the cyclopropyl group interact with the aromatic rings of adjacent molecules. In the crystal structure of 6-cyclopropyl-1,3-diphenylfulvene, C-H···C ring interactions are observed, contributing to a compact packing arrangement. nih.gov The cyclopropyl group's ability to act as a good donor in hyperconjugation could also modulate the electron density of the aniline ring, subtly influencing the strength of the hydrogen and halogen bonds. wikipedia.org

| Interaction Type | Potential Donor/Acceptor Sites in this compound | Expected Geometric Features (based on analogous compounds) | References |

|---|---|---|---|

| Hydrogen Bonding (N-H···N) | Donor: -NH₂; Acceptor: -NH₂ of another molecule | Likely formation of dimers or chains; potential for non-linear bonds due to steric hindrance. | researchgate.net |

| Halogen Bonding (C-Cl···N) | Donor: -Cl; Acceptor: -NH₂ of another molecule | Directional interaction, with the C-Cl···N angle close to 180°. | stackexchange.com |

| Halogen Bonding (C-Cl···π) | Donor: -Cl; Acceptor: Aromatic ring of another molecule | Interaction with the electron-rich face of the benzene ring. | stackexchange.com |

| C-H···π Interactions | Donor: C-H of cyclopropyl group; Acceptor: Aromatic ring | Contribution to close packing and overall lattice energy. | nih.gov |

Polymorphism and Crystal Engineering of this compound Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state sciences. Different polymorphs of the same compound can exhibit distinct physical properties. The potential for polymorphism in this compound is high due to the molecule's conformational flexibility and the variety of possible intermolecular interactions.

Potential for Polymorphism:

The key factors that could give rise to polymorphism in this compound include:

Conformational Flexibility: The orientation of the cyclopropyl group relative to the aniline ring and the rotational freedom of the amino group can lead to different molecular conformations that may pack into distinct crystal lattices.

Competing Intermolecular Interactions: The presence of multiple hydrogen bond donors and acceptors, as well as sites for halogen bonding, creates a scenario where different synthons (structural motifs formed by intermolecular interactions) can compete during crystallization. For example, a crystal form dominated by N-H···N hydrogen bonds might have different properties from one where C-Cl···N halogen bonds are the primary organizing force. Research on cocrystals of 2,6-dichloroaniline has shown its capability to form definite synthon motifs, leading to diverse crystal packing arrangements. acs.org

Influence of Crystallization Conditions: The choice of solvent, temperature, and rate of crystallization can significantly influence which polymorphic form is obtained. Solvents can interact with the molecule and favor the nucleation and growth of a particular crystal structure.

Studies on other aniline derivatives have revealed the existence of polymorphs. For instance, conformational polymorphism has been reported in 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride, where different conformations of the N-H groups lead to different packing and hydrogen-bond arrangements. wikipedia.orgcam.ac.uk

Crystal Engineering Strategies:

Crystal engineering provides a framework for the rational design of crystalline solids with desired properties. For this compound, crystal engineering strategies could be employed to control its solid-state structure and potentially isolate different polymorphs or design cocrystals.

Cocrystallization: By introducing a coformer molecule that can form strong and predictable intermolecular interactions with this compound, it is possible to generate new crystalline phases with tailored properties. Suitable coformers could be molecules with strong hydrogen bond acceptor groups (e.g., carboxylic acids, amides) or halogen bond acceptors. The formation of cocrystals with 2,6-dichloroaniline has been demonstrated to yield two-dimensional networks. acs.org

Solvent Selection: A systematic screening of crystallization solvents with varying polarities and hydrogen bonding capabilities could lead to the discovery of different polymorphs or solvates.

Computational Modeling: Theoretical calculations, such as lattice energy calculations and predictions of intermolecular interaction energies, can be used to assess the relative stability of different potential crystal packings and guide experimental efforts to obtain specific polymorphs.

| Factor Influencing Polymorphism | Specific Relevance to this compound | Anticipated Outcome | References |

|---|---|---|---|

| Conformational Isomerism | Rotation of the -NH₂ and cyclopropyl groups. | Different conformers may lead to distinct packing motifs. | wikipedia.orgcam.ac.uk |

| Synthon Competition | Competition between N-H···N hydrogen bonds and C-Cl···N/π halogen bonds. | Formation of different supramolecular assemblies. | stackexchange.comacs.org |

| Crystallization Kinetics | Varying solvent, temperature, and saturation levels. | Isolation of metastable or thermodynamically stable polymorphs. | - |

Computational and Theoretical Investigations of 2,6 Dichloro 4 Cyclopropylaniline

Quantum Chemical Calculations (DFT and ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 2,6-dichloro-4-cyclopropylaniline. These computational approaches provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound using methods like DFT with the B3LYP functional and a 6-311+G(d,p) basis set allows for the determination of the most stable three-dimensional arrangement of its atoms. semanticscholar.org The process seeks to find the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For substituted anilines and related cyclic compounds, the planarity of the aniline (B41778) ring and the orientation of the substituents are key aspects of the conformational analysis. researchgate.net

The presence of two chlorine atoms at the 2 and 6 positions introduces significant steric hindrance, which can influence the orientation of the amino group and the cyclopropyl (B3062369) ring. The cyclopropyl group, with its strained three-membered ring, also has preferred conformations relative to the phenyl ring to minimize steric interactions and optimize electronic effects. Computational studies can predict the rotational barriers and identify the most stable conformers, which is crucial for understanding the molecule's reactivity and interactions.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govdocumentsdelivered.com A smaller energy gap suggests higher reactivity. nih.gov For similar chloroaniline derivatives, quantum chemical calculations have been used to determine these orbital energies and correlate them with properties like corrosion inhibition efficiency. rasayanjournal.co.in

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) sites. researchgate.net For anilines, the amino group is generally an electron-donating group, leading to increased electron density on the aromatic ring, particularly at the ortho and para positions not occupied by other substituents. The chlorine atoms, being electronegative, will withdraw electron density. The MEP is valuable for predicting how the molecule will interact with other molecules and its potential for intermolecular interactions. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By predicting the ¹H and ¹³C chemical shifts for this compound, researchers can assign the peaks in experimental NMR spectra. arxiv.org The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). Recent advancements have seen the integration of DFT-calculated parameters with machine learning models to achieve even higher accuracy in predicting chemical shifts. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental values. nih.gov The potential energy distribution (PED) analysis can further clarify the nature of each vibrational mode by quantifying the contribution of different internal coordinates. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, including its conformational flexibility and the influence of solvent molecules. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for understanding the flexibility of the cyclopropyl and amino groups. Furthermore, MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the molecule and how specific solute-solvent interactions, such as hydrogen bonding, affect its conformation and properties. researcher.life

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy barrier of the transition state determines the reaction rate. For instance, in reactions like the nucleophilic substitution of the chlorine atoms, transition state calculations can help to understand the reaction pathway and the factors that influence its feasibility. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights (excluding direct biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and a particular activity. While often used for predicting biological efficacy, QSAR can also provide mechanistic insights into other properties. For derivatives of this compound, QSAR models could be developed to correlate structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with non-biological endpoints such as reactivity in a specific chemical transformation or physical properties like solubility. nih.govijpbs.net These models can help to understand which molecular features are most important for a given property and can guide the design of new molecules with desired characteristics. For example, descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies and atomic charges, can be incorporated into QSAR models to provide a more mechanistic understanding of the structure-property relationship. researchgate.net

Supramolecular Interactions and Self-Assembly Prediction

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which collectively determine the supramolecular architecture and, consequently, the material's physical properties. For this compound, a comprehensive understanding of its supramolecular chemistry is crucial for predicting its crystal packing and potential for self-assembly into functional materials. While specific computational and theoretical studies exclusively focused on this compound are not extensively available in public literature, valuable insights can be drawn from computational analyses and crystallographic data of structurally related substituted anilines.

Theoretical investigations into substituted anilines often employ methods like Density Functional Theory (DFT) to elucidate the influence of various functional groups on molecular geometry and intermolecular interactions. nih.gov For instance, the electron-donating or -withdrawing nature of substituents significantly alters the charge distribution on the aniline ring and the amino group, which in turn affects the strength and geometry of hydrogen bonds and other non-covalent interactions. In the case of this compound, the chlorine atoms and the cyclopropyl group are expected to play a dominant role in directing the self-assembly process.

The presence of halogen atoms in organic molecules often leads to the formation of halogen bonds, a directional interaction between a halogen atom and a Lewis base. nih.gov In the context of crystal engineering, halogen bonds are increasingly recognized as a reliable tool for constructing robust supramolecular architectures. nih.govrsc.org Studies on halogenated aromatic compounds have demonstrated that these interactions can effectively guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. bohrium.com

Furthermore, the amino group in this compound is a potent hydrogen bond donor, capable of forming N-H···N or N-H···π interactions. The interplay between hydrogen bonding and halogen bonding is a key factor in determining the final crystal packing. Research on cocrystals of 2,6-dichloroaniline (B118687) has shown its capability to form distinct synthon motifs that direct the formation of higher-order structures. researchgate.net

The prediction of crystal packing and self-assembly is a complex challenge in computational chemistry. energetic-materials.org.cn It often involves a combination of methods, including the generation of plausible crystal structures and their ranking based on lattice energy calculations. For molecules like this compound, the prediction would need to account for the conformational flexibility of the cyclopropyl group and the various possible intermolecular interaction motifs.

Insights from the crystal structure of the closely related compound, 2,6-dichloro-4-nitroaniline (B1670479), reveal the significant role of intermolecular interactions in the solid state. wikipedia.org The crystal packing in such molecules is often stabilized by a network of interactions. A crystallographic study of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline, which shares the 2,6-dichloroaniline core, identified weak C-H···O interactions and Cl···O contacts as crucial for the formation of its three-dimensional network. nih.gov

The following table summarizes key intermolecular interactions observed in a related dichloroaniline derivative, which can be considered as a model for predicting the supramolecular behavior of this compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Halogen Contact | Cl···O | 3.2727 (9) | nih.gov |

| Hydrogen Bond | C-H···O | - | nih.gov |

Table 1: Examples of intermolecular contacts in a structurally related dichloroaniline compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |

| N-H···N | N-H···N | 3.472 (2) | - | researchgate.net |

| C-H···π | C-H···Cg | 3.327 (2) | 137 | researchgate.net |

Table 2: Intermolecular interactions in a substituted aniline derivative.

Role in Advanced Organic Synthesis and Materials Science Research

Precursor in Heterocyclic Compound Synthesis

The chemical reactivity of 2,6-dichloro-4-cyclopropylaniline makes it a versatile starting material for the construction of various heterocyclic systems. The amino group can participate in cyclization reactions, while the chlorine atoms can be displaced through nucleophilic substitution, offering multiple avenues for structural elaboration.

Design and Synthesis of Annulated Systems Incorporating the Aniline (B41778) Moiety

The development of annulated systems, where a new ring is fused to the aniline core, is a key area of research. These fused heterocyclic structures are of interest due to their potential applications in medicinal chemistry and materials science. nuph.edu.ua Visible light photocatalysis has emerged as a powerful tool for the construction of carbo- and heterocycles. nih.gov Intermolecular [3+2] annulation reactions of cyclopropylanilines with alkynes, enynes, and diynes, facilitated by visible light, allow for the one-step synthesis of structurally diverse carbocycles substituted with amines. nih.gov This method is significant for diversity-oriented synthesis as it efficiently increases molecular complexity. nih.gov

Synthesis of Pyrimidine (B1678525), Quinoline (B57606), or Triazine Derivatives

The aniline functionality of this compound serves as a key reactive site for building larger heterocyclic structures like pyrimidines, quinolines, and triazines.

Pyrimidines:

Substituted pyrimidines are a critical class of compounds in pharmaceutical chemistry, exhibiting a wide range of biological activities. ontosight.ai The synthesis of pyrimidine derivatives often involves the reaction of a substituted aniline with a suitable precursor. For instance, 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine can be synthesized by the hydrogenation of 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine using a Raney nickel catalyst. prepchem.com Furthermore, the chlorine atoms on a pyrimidine ring can be sequentially displaced by different amines by controlling the reaction temperature, allowing for the synthesis of polysubstituted aminopyrimidines. researchgate.netnih.gov

Quinolines:

Quinolines are another important class of heterocyclic compounds with various applications. researchgate.net Several methods exist for the synthesis of the quinoline core, often starting from aniline derivatives. nih.gov The Gould-Jacobs reaction, for example, involves the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by thermal cyclization. nih.gov While specific examples detailing the use of this compound in quinoline synthesis are not prevalent in the provided results, the general reactivity of anilines suggests its potential as a precursor in such synthetic routes.

Triazines:

Triazine derivatives are known for their diverse biological activities. The synthesis of s-triazine derivatives often starts from the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms of cyanuric chloride can be successively replaced by various nucleophiles, including amines, by carefully controlling the reaction temperature. For example, 2-cyclopropylamino-4,6-dichloro-s-triazine is synthesized by reacting cyanuric chloride with cyclopropylamine (B47189) at low temperatures. prepchem.com This intermediate can then be further functionalized. The reaction of a substituted aniline with a dichlorotriazine derivative can lead to the formation of more complex triazine structures. For example, a compound with a 4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino moiety has been synthesized by reacting the corresponding dichlorotriazine with an appropriate amine. nih.gov

Scaffold for Novel Ligand Design in Catalysis

The rigid structure and defined substitution pattern of this compound make it an attractive scaffold for the design of novel ligands for metal-catalyzed reactions. The aniline nitrogen can be incorporated into multidentate ligand frameworks, and the substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

Intermediate for Agrochemical Research (Focus on Synthetic Pathways and Structural Diversity, not efficacy)

The structural motifs present in this compound are found in various agrochemicals. Its role as a synthetic intermediate allows for the creation of a diverse range of potential agrochemical candidates.

The synthesis of intermediates for pesticides often involves multi-step reaction sequences. For example, 2,6-dichloro-4-aminophenol, a structurally related compound, is an important intermediate in the synthesis of certain insecticides. patsnap.comgoogle.com The synthesis of this intermediate can start from p-nitroaniline and proceed through chlorination, diazonium hydrolysis, and hydrogenation steps. patsnap.com The structural diversity of potential agrochemicals can be expanded by reacting intermediates like 2,6-dichloro-4-aminophenol with other molecules. google.com The synthesis of various heterocyclic compounds, such as pyrimidines and triazines, from aniline precursors also contributes to the structural diversity available for agrochemical research. ontosight.ainih.gov

Synthesis of Advanced Pesticide and Herbicide Intermediates

This compound is a crucial starting material for the synthesis of a variety of pesticides and herbicides. The presence of the chlorine atoms and the cyclopropyl (B3062369) group on the aniline ring allows for targeted chemical modifications to produce active ingredients with high efficacy.

One of the primary applications of this compound is in the creation of pyrazole-containing insecticides. For instance, it is a key precursor in the synthesis of certain fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. researchgate.net The synthesis often involves the reaction of aryl hydrazines, derived from this compound, with cyclic α-(dimethoxymethyl)ketones. researchgate.net

Furthermore, this aniline derivative is utilized in the production of anthranilic diamide (B1670390) insecticides. mdpi.com These insecticides are known for their effectiveness against a range of pests. The synthesis of these complex molecules often involves multiple steps, including condensation reactions, bromination, oxidation, and hydrolysis to form key intermediates that are then reacted with derivatives of this compound. mdpi.com

The compound also serves as an intermediate for other classes of pesticides, such as those containing a 3,5-dichloroaniline (B42879) moiety. patsnap.com The synthesis of these pesticides often begins with the chlorination of p-nitroaniline to produce 2,6-dichloro-4-nitroaniline (B1670479), which can then be converted to the corresponding aniline derivative. patsnap.comgoogle.com

Structure-Property Relationships in Agrochemical Scaffold Design

The molecular architecture of this compound is instrumental in defining the biological activity of the agrochemicals derived from it. The interplay between the different structural components—the aniline core, the chlorine substituents, and the cyclopropyl group—is a key area of study in structure-property relationship (SPR) analysis for designing new and effective agrochemicals.

The dichlorinated phenyl ring is a common feature in many pesticides and contributes to the molecule's stability and lipophilicity, which can influence its uptake and transport within the target organism. The presence of chlorine atoms at the 2 and 6 positions can also sterically hinder the rotation of the aniline group, locking the molecule into a specific conformation that may be more favorable for binding to its biological target.

The cyclopropyl group at the 4-position is of particular interest. This small, strained ring system can act as a bioisostere for other chemical groups, meaning it can mimic the spatial and electronic properties of other functionalities while potentially improving metabolic stability or binding affinity. In the context of agrochemical design, the cyclopropyl moiety can enhance the potency of the final product and influence its spectrum of activity.

Research in this area focuses on systematically modifying the structure of this compound and its derivatives to understand how these changes affect their insecticidal or herbicidal properties. For example, the introduction of a trifluoromethyl group, a common substituent in modern agrochemicals, has been shown to significantly impact the biological efficacy of the resulting compounds. researchgate.netsemanticscholar.org

Polymer Chemistry Applications (e.g., Monomer for Functional Polymers)

While the primary application of this compound is in the agrochemical sector, its structure suggests potential uses in polymer chemistry. The aniline functional group can, in principle, participate in polymerization reactions to form functional polymers. For instance, anilines can undergo oxidative polymerization to produce polyanilines, a class of conducting polymers. nih.gov

However, the steric hindrance from the two chlorine atoms at the ortho positions to the amino group in this compound could significantly impede the polymerization process. Research into the oxidative polymerization of similarly substituted anilines, such as 2,5-dianiline-3,6-dichloro-1,4-benzoquinone, has shown that while polymerization can occur, the reaction kinetics and the properties of the resulting polymer are heavily influenced by the substituents. nih.gov